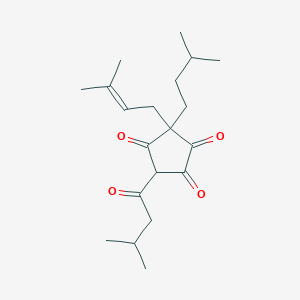
3-Isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-1,2,4-cyclopentanetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-1,2,4-cyclopentanetrione involves several steps, typically starting with the formation of the cyclopentanetrione core. This can be achieved through the oxidation of cyclopentanone derivatives under controlled conditions. The subsequent addition of isopentyl, isovaleryl, and 3-methyl-2-butenyl groups is carried out using specific reagents and catalysts to ensure the correct positioning and configuration of these substituents . Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
3-Isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-1,2,4-cyclopentanetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-1,2,4-cyclopentanetrione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-1,2,4-cyclopentanetrione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 3-Isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-1,2,4-cyclopentanetrione include:
1,2,4-Cyclopentanetrione, 5-isovaleryl-3,3-bis(3-methyl-2-butenyl)-: This compound has a similar core structure but different substituents, leading to variations in reactivity and applications.
1,3-Cyclopentanedione, 4-hydroxy-2,2-bis(3-methyl-2-butenyl)-5-(3-methyl-1-oxobutyl)-: Another related compound with distinct functional groups that influence its chemical behavior.
Propiedades
Número CAS |
1891-39-0 |
|---|---|
Fórmula molecular |
C20H30O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
5-(3-methylbutanoyl)-3-(3-methylbut-2-enyl)-3-(3-methylbutyl)cyclopentane-1,2,4-trione |
InChI |
InChI=1S/C20H30O4/c1-12(2)7-9-20(10-8-13(3)4)18(23)16(17(22)19(20)24)15(21)11-14(5)6/h7,13-14,16H,8-11H2,1-6H3 |
Clave InChI |
VGRWQGHARVEJOL-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1(C(=O)C(C(=O)C1=O)C(=O)CC(C)C)CC=C(C)C |
SMILES canónico |
CC(C)CCC1(C(=O)C(C(=O)C1=O)C(=O)CC(C)C)CC=C(C)C |
Sinónimos |
3-Isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-1,2,4-cyclopentanetrione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















